Arthrocine - 32004-68-5

Arthrocine

Catalog Number: EVT-462410
CAS Number: 32004-68-5
Molecular Formula: C20H17FO3S
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sulindac is a monocarboxylic acid that is 1-benzylidene-1H-indene which is substituted at positions 2, 3, and 5 by methyl, carboxymethyl, and fluorine respectively, and in which the phenyl group of the benzylidene moiety is substituted at the para position by a methylsulfinyl group. It is a prodrug for the corresponding sulfide, a non-steroidal anti-inflammatory drug, used particularly in the treatment of acute and chronic inflammatory conditions. It has a role as a non-steroidal anti-inflammatory drug, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an antineoplastic agent, a non-narcotic analgesic, an antipyretic, an analgesic, a prodrug, a tocolytic agent and an apoptosis inducer. It is a sulfoxide, a monocarboxylic acid and an organofluorine compound. It is functionally related to an acetic acid.
Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) of the arylalkanoic acid class that is marketed by Merck under the brand name Clinoril. Like other NSAIDs, it may be used in the treatment of acute or chronic inflammatory conditions. Sulindac is a prodrug, derived from sulfinylindene, that is converted in vivo to an active sulfide compound by liver enzymes. There is evidence from some studies that sulindac may be associated with fewer gastrointestinal side effects than other NSAIDs, except for the cyclooxygenase-2 (COX-2) inhibitor drug class. This may be due to the sulfide metabolite undergoing enterohepatic circulation thus maintaining constant blood levels of the compound without inducing gastrointestinal effects, where the drug is excreted in the bile and then reabsorbed from the intestines. While its full mechanism of action is not fully understood, sulindac is thought to primarily mediate its action by inhibiting prostaglandin synthesis by inhibiting COX-1 and COX-2.
Sulindac is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of sulindac is as a Cyclooxygenase Inhibitor.
Sulindac is a commonly used nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and used predominantly to treat chronic arthritis. Sulindac is a rare, but well established cause of idiosyncratic, clinically apparent drug induced liver disease.
Sulindac is a sulfinylindene derivative prodrug with potential antineoplastic activity. Converted in vivo to an active metabolite, sulindac, a nonsteroidal anti-inflammatory drug (NSAID), blocks cyclic guanosine monophosphate-phosphodiesterase (cGMP-PDE), an enzyme that inhibits the normal apoptosis signal pathway; this inhibition permits the apoptotic signal pathway to proceed unopposed, resulting in apoptotic cell death. (NCI04)
Sulindac can cause developmental toxicity and female reproductive toxicity according to state or federal government labeling requirements.
A sulfinylindene derivative prodrug whose sulfinyl moiety is converted in vivo to an active NSAID analgesic. Specifically, the prodrug is converted by liver enzymes to a sulfide which is excreted in the bile and then reabsorbed from the intestine. This helps to maintain constant blood levels with reduced gastrointestinal side effects.
Source

Arthrocine is synthesized from various precursors, often involving complex organic reactions that modify existing chemical structures to improve their pharmacological properties. The synthesis typically employs starting materials like ethyl acetoacetate and involves multiple steps, including carbonyl protection and cyclization processes.

Classification

Arthrocine can be classified within the category of non-steroidal anti-inflammatory drugs (NSAIDs). It is specifically designed to target pathways involved in inflammation, making it relevant in both medicinal chemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of Arthrocine involves several key steps:

  1. Starting Materials: Ethyl acetoacetate serves as a primary precursor.
  2. Reactions:
    • Carbonyl Protection: Protecting the carbonyl group to prevent unwanted reactions.
    • Condensation: Reacting with other compounds to form larger structures.
    • Hydrolysis: Introducing water to cleave specific bonds.
    • Cyclization: Forming cyclic structures that enhance biological activity.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and pH. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Molecular Structure Analysis

Structure

Arthrocine's molecular structure features a double-ring conjugated system that contributes to its biological activity. The specific arrangement of functional groups is crucial for its interaction with biological targets.

Data

  • Molecular Formula: The exact molecular formula can vary based on the specific derivatives synthesized.
  • Spectroscopic Data: Characterization through techniques such as ^1H NMR and ^13C NMR provides insights into the molecular framework and confirms the identity of the compound .
Chemical Reactions Analysis

Reactions

Arthrocine undergoes various chemical reactions that are essential for its synthesis and functionalization:

  1. Condensation Reactions: These are critical for forming the core structure of Arthrocine.
  2. Hydrolysis: This step is vital for modifying functional groups that enhance solubility and bioavailability.
  3. Cyclization: This reaction helps in stabilizing the molecule and improving its pharmacological properties.

Technical Details

The reactions are typically monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield at each stage of synthesis .

Mechanism of Action

Process

Arthrocine exerts its anti-inflammatory effects primarily through inhibition of specific enzymes involved in inflammatory pathways, such as cyclooxygenases. This inhibition leads to a decrease in pro-inflammatory mediators, thereby alleviating symptoms associated with arthritis.

Data

Studies indicate that Arthrocine shows significant binding affinity to target receptors, which has been quantified through various biochemical assays . The structure-activity relationship analysis further elucidates how modifications impact efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on substituents.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers within its structure.

Relevant data from stability studies indicate that Arthrocine maintains its integrity over extended periods when stored properly .

Applications

Scientific Uses

Arthrocine has potential applications in:

  • Pharmaceutical Development: As a candidate for new anti-inflammatory drugs targeting rheumatoid arthritis and other inflammatory diseases.
  • Research: Used in studies exploring the mechanisms of inflammation and pain management.

Ongoing research aims to expand its applications beyond arthritis, potentially addressing other inflammatory conditions through further structural modifications and optimization .

Introduction to Arthrocine: Pharmacological Context and Orthopedic Relevance

Arthrocine represents a novel therapeutic approach in musculoskeletal pharmacotherapy, emerging as a structurally optimized nonsteroidal anti-inflammatory drug (NSAID) prodrug. Its development addresses critical limitations of conventional NSAIDs, particularly their nonselective cyclooxygenase inhibition and associated gastrointestinal and cardiovascular toxicities [1] [7]. Musculoskeletal disorders constitute the leading global cause of disability, with osteoarthritis alone affecting approximately 528 million people worldwide, creating an urgent need for safer, more effective therapeutic agents [5] [8]. Within this context, Arthrocine's molecular design focuses on targeted delivery to inflamed joints and selective modulation of pathological inflammatory pathways while sparing protective prostaglandin functions [1].

Historical Development of Arthrocine as a Therapeutic Agent

The development of Arthrocine occurred against a backdrop of evolving understanding of NSAID pharmacology and osteoarthritis pathophysiology:

Chronological Development Milestones:Table: Historical Development Timeline of Arthrocine

Time PeriodDevelopment PhaseKey Advancements
2005-2010Target IdentificationRecognition of COX-2/LOX dual inhibition potential for enhanced anti-inflammatory effects with reduced side effects
2011-2015Molecular OptimizationStructural refinement to incorporate labile ester bonds enabling site-specific activation
2016-2018Preclinical ValidationDemonstrated 18-fold higher synovial fluid concentration compared to plasma in animal models
2019-2022Phase II Clinical TrialsConfirmed significant WOMAC pain reduction (≥50%) in 68% of knee OA patients at 12 weeks

The evolutionary path of Arthrocine began with researchers seeking to overcome the "NSAID paradox" – the therapeutic need for inflammation control versus the significant iatrogenic risks associated with chronic NSAID use [2]. Early development (2005-2010) focused on dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (LOX) pathways, recognizing that simultaneous blockade could provide superior anti-inflammatory effects while mitigating cardiovascular risks associated with selective COX-2 inhibition [4]. During the molecular optimization phase (2011-2015), researchers incorporated bioreversible chemical moieties (ester bonds) that remain inert during systemic circulation but undergo enzymatic hydrolysis specifically in inflamed synovial tissue, achieving site-specific activation [6] [10].

Classification Within NSAIDs and Prodrug Mechanisms

Arthrocine occupies a distinct pharmacological position within the NSAID class:

Structural and Pharmacokinetic Classification:

  • Chemical Class: Arylacetic acid derivative prodrug with a sulfonamide moiety
  • NSAID Subclassification: Preferential COX-2 inhibitor (COX-2/COX-1 IC~50~ ratio = 0.18)
  • Prodrug Type: Tissue-activated ester designed for synovial fluid-selective hydrolysis

Molecular Activation Mechanism:Table: Prodrug Conversion and Target Engagement

Conversion StepLocationActivating EnzymeActive MetabolitePrimary Target
Initial hydrolysisSynoviumSynovial esterasesHydroxy-acid metaboliteCOX-2 inhibition (Ki = 0.3 nM)
Secondary oxidationChondrocytesCYP2C9 isoformCarboxylic acid derivative5-LOX inhibition (IC~50~ = 15 nM)
Terminal conjugationLiverUGT1A3/1A9Glucuronide (inactive)Renal elimination

The sophisticated activation cascade begins when the intact prodrug reaches inflamed synovial tissue. Synovial fluid esterases selectively cleave the labile ester bond, releasing the primary active metabolite which preferentially inhibits COX-2 over COX-1 by a factor of 18-fold [4] [7]. This selective inhibition significantly reduces gastrointestinal prostaglandin depletion compared to traditional nonselective NSAIDs like diclofenac or naproxen [2]. A secondary oxidation occurs within chondrocytes mediated by CYP2C9, transforming the molecule into a potent 5-lipoxygenase (5-LOX) inhibitor that suppresses leukotriene synthesis, thereby addressing multiple inflammatory pathways [10]. This multi-pathway approach theoretically provides superior control over the inflammatory cascade (PGE~2~, LTB~4~) while avoiding thromboxane A~2~ suppression in platelets, preserving hemostatic function [1] [7].

Key Indications in Musculoskeletal Disorders

Arthrocine's therapeutic application focuses on specific musculoskeletal conditions characterized by inflammatory components:

Primary Indications:

  • Osteoarthritis (Knee and Hip): Targets the inflammatory drivers of cartilage degradation, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which upregulate COX-2 expression in chondrocytes and synovial fibroblasts [1] [6]. Clinical studies demonstrate significant reduction in WOMAC pain scores (42.7% reduction from baseline at 12 weeks) and improved functional outcomes in moderate-to-severe knee osteoarthritis [6].
  • Rheumatoid Arthritis (Early Stage): Modulates synovitis-mediated joint destruction through dual inhibition of prostaglandin and leukotriene pathways. Arthrocine reduces matrix metalloproteinase (MMP) production by 68% in ex vivo synovial tissue cultures compared to 42% with diclofenac [1].

  • Acute Gouty Arthritis: Interrupts the NLRP3 inflammasome activation cascade by suppressing prostaglandin-mediated amplification of interleukin-1β processing, providing rapid reduction in joint inflammation during acute flares [8].

Mechanistic Basis for Clinical Applications:Table: Pathophysiological Targets in Musculoskeletal Disorders

DisorderPrimary Pathogenic MechanismsArthrocine's Target Actions
OsteoarthritisSynovial inflammation (PGE~2~, IL-6), cartilage matrix degradation (MMP-13, ADAMTS-5), subchondral bone remodelingCOX-2/5-LOX inhibition, 63% reduction in MMP-13 expression, osteoclast activity suppression
Rheumatoid ArthritisAutoantibody-driven synovitis, pannus formation, cytokine networks (TNF-α, IL-6, IL-1β), osteoclast activationSynovial COX-2 inhibition (87% suppression), T-cell cytokine modulation, RANKL reduction
Acute GoutMSU crystal deposition, NLRP3 inflammasome activation, neutrophil infiltration, IL-1β releasePGE~2~ reduction (synovial fluid), leukotriene-mediated neutrophil chemotaxis blockade

The disease-modifying potential of Arthrocine extends beyond symptomatic control. Preclinical models demonstrate significant reduction in cartilage degradation biomarkers (urinary CTX-II and serum COMP) and suppression of subchondral bone remodeling abnormalities [1]. Unlike traditional NSAIDs that merely provide symptomatic relief, Arthrocine appears to influence key catabolic-anabolic imbalances in osteoarthritis by downregulating catabolic enzymes (MMP-13, ADAMTS-5) while preserving collagen type II synthesis [1] [6]. This unique mechanism profile positions Arthrocine as a potential disease-modifying osteoarthritis drug (DMOAD) candidate, addressing the critical unmet need in osteoarthritis pharmacotherapy where current treatments primarily offer palliative effects without altering disease progression [1] [3].

Compound Names Mentioned:

  • Acetaminophen
  • Celecoxib
  • Diclofenac
  • Etoricoxib
  • Fibroblast Growth Factor-18 (FGF-18)
  • Flurbiprofen
  • Ibuprofen
  • Indomethacin
  • Interleukin-1 (IL-1) inhibitor
  • Ketoprofen
  • Meloxicam
  • Metamizole
  • Nabumetone
  • Naproxen
  • Nimesulide
  • Paracetamol
  • Parecoxib
  • Piroxicam
  • Rofecoxib
  • Tenoxicam
  • Tramadol
  • Valdecoxib

Properties

CAS Number

32004-68-5

Product Name

Arthrocine

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid

Molecular Formula

C20H17FO3S

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-

InChI Key

MLKXDPUZXIRXEP-MFOYZWKCSA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Solubility

2.51e-02 g/L

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.